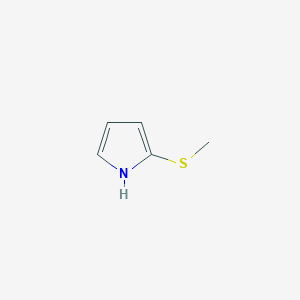

2-methylsulfanyl-1H-pyrrole

Übersicht

Beschreibung

2-Methylsulfanyl-1H-pyrrole is a chemical compound with the molecular formula C5H7NS . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of this compound involves several steps. The Journal of Organic Chemistry provides a reference for its synthesis . Pyrrole synthesis often involves reactions such as the Paal-Knorr Pyrrole Synthesis, which is an operationally simple, practical, and economical method .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one nitrogen atom and four carbon atoms . The sulfur atom is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

Pyrrole, the parent compound of this compound, undergoes various reactions such as nitration, sulphonation, halogenation, Friedel-Craft Acylation, Kolbe-Schmitt Carboxylation, Reimer-Tiemann Reaction, and others .Physical and Chemical Properties Analysis

The physical properties such as melting point, boiling point, density, and refractive index of this compound are not available . The molecular weight is 113.183 g/mol .Safety and Hazards

Zukünftige Richtungen

The future directions for 2-methylsulfanyl-1H-pyrrole could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. As pyrrole derivatives are known to exhibit diverse biological activities, there could be potential for this compound in biomedical applications .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various biological targets, influencing cellular processes

Mode of Action

The exact mode of action of 2-(methylthio)-1H-pyrrole is not well-documented. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can vary depending on the biological context and the specific targets involved .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, influencing its therapeutic potential . Future research should aim to outline these properties for 2-(methylthio)-1H-pyrrole.

Result of Action

Similar compounds have been shown to exert various effects at the molecular and cellular levels

Eigenschaften

IUPAC Name |

2-methylsulfanyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-7-5-3-2-4-6-5/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNDTMYJCNBLAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451553 | |

| Record name | 2-methylthiopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53391-61-0 | |

| Record name | 2-methylthiopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

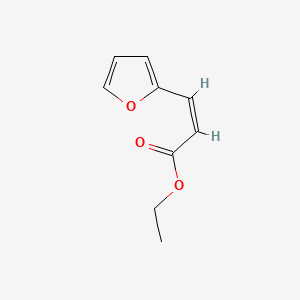

Feasible Synthetic Routes

Q1: How are 2-methylsulfanyl-1H-pyrrole derivatives synthesized?

A1: One synthetic route involves the reaction of specific imidazole derivatives with dimethyl acetylenedicarboxylate (DMAD) []. This reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, ultimately yielding this compound-3,4-dicarboxylate derivatives and benzonitriles. It's important to note that the success of this synthesis depends heavily on the substituents present on the imidazole ring [].

Q2: What is the significance of studying the mass spectra of these compounds?

A2: Mass spectrometry provides valuable insights into the structure and fragmentation patterns of molecules. By analyzing the mass spectra of various this compound derivatives, researchers can gain a deeper understanding of their structural characteristics and potential reactivity [, ]. This information can be crucial for designing further synthetic strategies or exploring potential applications.

Q3: Are there any specific structural requirements on the imidazole starting material for successful synthesis of the pyrrole derivatives?

A3: Yes, the research indicates that only a limited number of di- and tri-substituted imidazole derivatives are suitable starting materials []. Successful synthesis was observed with imidazoles bearing an amino or alkylidene- or arylmethylene-amino group at the 1-position, a substituted mercapto group at the 2-position, and an aryl group at the 4-position. Changes in the substituents or their positions generally inhibited the reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9,10,11-Hexahydrocycloocta[G]pteridine-2,4-diamine](/img/structure/B3353153.png)

![Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3353234.png)